molecular formula C20H20ClN5 B15117941 6-Chloro-2-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-1,8-naphthyridine

6-Chloro-2-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-1,8-naphthyridine

Cat. No.: B15117941
M. Wt: 365.9 g/mol
InChI Key: QKQDAWOYVBGTRC-UHFFFAOYSA-N
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Description

6-Chloro-2-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a naphthyridine core, a piperidine ring, and a cyclopropyl-substituted pyrimidine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-1,8-naphthyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the naphthyridine core.

    Attachment of the Cyclopropyl-Substituted Pyrimidine: The final step involves the coupling of the cyclopropyl-substituted pyrimidine to the piperidine-naphthyridine intermediate through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-1,8-naphthyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

6-Chloro-2-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-1,8-naphthyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-2-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-cyclopropylpyrimidin-4-amine: Shares the cyclopropyl-substituted pyrimidine moiety but lacks the naphthyridine core.

    1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)piperidin-4-ol: Contains the piperidine and pyrimidine moieties but differs in the functional groups attached.

Uniqueness

6-Chloro-2-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-1,8-naphthyridine is unique due to its combination of the naphthyridine core, piperidine ring, and cyclopropyl-substituted pyrimidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H20ClN5

Molecular Weight

365.9 g/mol

IUPAC Name

6-chloro-2-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-1,8-naphthyridine

InChI

InChI=1S/C20H20ClN5/c21-16-11-15-3-4-17(24-20(15)23-12-16)13-6-9-26(10-7-13)18-5-8-22-19(25-18)14-1-2-14/h3-5,8,11-14H,1-2,6-7,9-10H2

InChI Key

QKQDAWOYVBGTRC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=CC(=N2)N3CCC(CC3)C4=NC5=NC=C(C=C5C=C4)Cl

Origin of Product

United States

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